molecular formula C28H28N2O6 B1178215 cp35 protein CAS No. 126042-55-5

cp35 protein

Cat. No.: B1178215
CAS No.: 126042-55-5
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Description

Contextualizing "cp35 Protein" Designations in Scientific Literature

While the term "cp35" can appear in various scientific contexts, such as denoting a diet containing 35% crude protein in nutritional studies, its use in the context of a specific chemical compound points predominantly to the pigeon protein. pensoft.netiau.irresearchgate.net This protein was identified as a major gene product induced by prolactin in the pigeon crop sac, a specialized tissue involved in producing "pigeon milk" to feed hatchlings. nih.govacs.org The designation "cp35" likely reflects its apparent molecular size or initial identification code within the research focusing on prolactin-regulated proteins in this tissue.

Significance of Protein Characterization in Biological Systems

Protein characterization is fundamental to understanding biological systems. It involves determining a protein's physical and chemical properties, structure, function, localization, interactions, and regulation. For proteins like cp35, characterization helps elucidate their specific roles in cellular processes, their mechanisms of action, and how their expression and activity are controlled. Studying the this compound, for instance, has shed light on the molecular mechanisms by which prolactin exerts its effects on target tissues and the evolutionary adaptations of protein function. nih.govnih.govoup.com

Overview of Divergent "this compound" Identifications and Research Areas

As noted, the term "cp35" is not exclusively used for the pigeon annexin (B1180172) I. In some research, "CP35" refers to dietary formulations with a 35% crude protein content used in aquaculture and animal feed studies to evaluate growth performance and nutrient utilization in species like juvenile bagrid catfish, parrot fish, and silver perch. pensoft.netiau.irresearchgate.net However, when referring to a distinct chemical compound, "this compound" specifically denotes the prolactin-inducible annexin I homolog found in Columba livia. Research on this protein has focused on its gene structure, promoter regulation by prolactin, sequence comparison with mammalian annexin I, and its potential function as a calcium-dependent membrane-binding protein in the crop sac. nih.govnih.govoup.comacs.org

Properties

CAS No.

126042-55-5

Molecular Formula

C28H28N2O6

Synonyms

cp35 protein

Origin of Product

United States

Detailed Research Findings on Pigeon Cp35 Protein

Gene and Transcriptional Regulation of cp35

Gene and Transcriptional Regulation of cp35

The regulation of the cp35 gene is a complex process involving specific genetic architecture and the interplay of various transcription factors, particularly in response to prolactin signaling.

Gene Locus and Structural Organization

The gene encoding cp35, along with its counterpart cp37, represents a diversification of the annexin I gene in Columbid birds. marquette.edu Genomic cloning and Southern blot analyses have confirmed that cp35 and cp37 are encoded by separate genes. nih.gov The structural organization of the cp35 gene is extensive, spanning approximately 14 kilobases (Kb) and containing 12-13 exons. marquette.edu This complexity suggests a significant evolutionary divergence from the single annexin I gene found in mammals. marquette.eduoup.com Analysis of the cp35 gene's sequence and exon arrangement points towards a recent gene duplication and inversion event that led to the diversification of the annexin I gene family in pigeons. marquette.edu This event is thought to have resulted in the incorporation of new coding sequences in the 5' region of the gene. marquette.edu

Transcriptional Start Points and Promoter Elements

The transcriptional regulation of the cp35 gene is governed by its promoter region. The promoter of the cp35 gene shares 84% identity with the promoter of the constitutively expressed cp37 gene over the initial 210 base pairs (bp) upstream from the transcription start point. nih.gov Despite this similarity, their regulatory mechanisms differ significantly. The cp35 promoter contains a TATA box, a key element for the initiation of transcription. nih.govoup.com Studies have identified specific regions within the cp35 promoter that are crucial for its regulation. For instance, a region approximately 40 bp upstream of the TATA box is essential for prolactin-dependent transcriptional stimulation. oup.com

Prolactin (PRL)-Dependent Transcriptional Activation Mechanisms

The expression of the cp35 gene is markedly induced by prolactin, a hormone involved in a wide range of physiological functions. nih.govnih.govoup.com This hormonal regulation is a key feature that distinguishes cp35 from mammalian annexin I and the pigeon cp37 isoform. nih.govoup.com The activation of cp35 transcription by PRL is a direct response, occurring rapidly after stimulation and appearing to be independent of new protein synthesis. oup.com The mechanism involves PRL binding to its receptor on the cell membrane, which initiates a signaling cascade that ultimately leads to the activation of nuclear factors. oup.com These factors then bind to specific regulatory sequences in the cp35 gene's 5'-flanking DNA, enhancing its transcription. nih.govoup.com

Nuclear Factor Binding to cp35 5'-Flanking DNA

The prolactin-induced transcription of the cp35 gene is mediated by the binding of specific nuclear proteins to its promoter region. nih.govoup.com These nuclear factors are present in the nuclear extracts of PRL-stimulated pigeon cropsac cells but not in unstimulated cells. oup.comnih.govoup.com Gel-shift assays have localized the binding of some of these factors to a region between -32 and -73 bp upstream of the transcription start point. nih.govoup.com This region, located 5' of the TATA box, is critical for the synergistic enhancement of cp35 transcription. oup.com Further research has identified two Y-box binding proteins, pYB1 and pYB2, that interact with the cp35 promoter. nih.gov The simultaneous binding of these two proteins to a promoter element suggests a cooperative role in the regulation of cp35 gene expression. nih.gov

Factor(s)Binding RegionEffect on Transcription
Prolactin-induced nuclear factors-73 to -8 bp of cp35 promoter nih.govActivation nih.govoup.com
pYB1 and pYB2Conserved sequence in cp35 and cp37 promoters nih.govNeutralization of binding in gel shift assays nih.gov
Regulatory Sequence Divergence and Functional Implications

In the realm of avian biochemistry, the this compound, an isoform of annexin A1 found in pigeons (Columba livia), presents a compelling subject of study. uniprot.orgnih.gov This protein is part of the larger annexin superfamily, a group of calcium-dependent, phospholipid-binding proteins. wikipedia.orgmednexus.orgmdpi.com In pigeons, the annexin A1 proteins are notably encoded by two distinct genes, giving rise to the cp35 and cp37 isoforms. uniprot.orgnih.gov The this compound, in particular, is distinguished by its regulation by the hormone prolactin. nih.govmarquette.edu

Cp35 Protein Synonym for Cytochrome P450 3a5, Cyp3a5

Protein Structure and Domains

The protein encoded by the CYP3A5 gene is a crucial enzyme with a specific structure that dictates its function in metabolism.

The full-length CYP3A5 protein is composed of 502 amino acids. genecards.orgnih.gov Its predicted molecular weight is approximately 57.1 kilodaltons (kDa), or 57,109 Daltons. genecards.org As a member of the cytochrome P450 family, its structure includes a characteristic heme-binding domain, which is essential for its catalytic activity.

The existence of different genetic variants (alleles) of the CYP3A5 gene leads to the production of different protein isoforms. The CYP3A51* allele is considered the wild-type or functional allele, producing the full-length, active enzyme. nih.gov In contrast, alleles like CYP3A53, CYP3A56, and CYP3A57* are non-functional variants that result from alternative splicing or other mutations, leading to truncated and inactive proteins. nih.gov The prevalence of these alleles varies significantly across different ethnic populations, which is a major reason for the observed interindividual differences in drug metabolism. testcatalog.org

Protein Attribute Detail
Full Name Cytochrome P450 3A5 genecards.org
Amino Acid Count 502 genecards.orgnih.gov
Predicted Molecular Weight 57,109 Da genecards.org
Functional Isoform (Allele) Encoded by CYP3A51 nih.gov
Common Non-functional Isoforms (Alleles) Encoded by CYP3A53, CYP3A56, CYP3A57 nih.gov

Heme-Thiolate Monooxygenase Characteristics

CYP3A5 is classified as a heme-thiolate monooxygenase. wikipedia.org This classification is defined by the unique coordination of its prosthetic heme group. The iron atom at the center of the heme is coordinated to the four nitrogen atoms of the porphyrin ring, with the fifth axial ligand being a thiolate anion from a conserved cysteine residue within the protein's polypeptide chain. nih.gov This heme-thiolate linkage is a signature feature of all cytochrome P450 enzymes and is crucial for their catalytic function. nih.govnih.gov

The "monooxygenase" characteristic refers to the enzyme's ability to insert one atom of molecular oxygen into a substrate, while the second oxygen atom is reduced to form a water molecule. uniprot.orgopentargets.org This reaction is fundamental to the metabolic processes catalyzed by CYP3A5. The heme-thiolate structure plays a direct role in the activation of molecular oxygen, a critical step in the catalytic cycle. nih.govnih.gov

Conserved Domains

The functionality of CYP3A5 is dictated by several conserved domains that are essential for its structural integrity and catalytic activity. These domains facilitate the binding of key components required for its enzymatic function. wikipedia.org

DomainFunction
Heme Binding This domain secures the heme prosthetic group, which is central to the enzyme's catalytic activity. wikipedia.org
Iron Ion Binding Specifically binds the iron atom within the heme group, which is the site of oxygen activation and substrate oxidation. wikipedia.orguniprot.org
Oxygen Binding A region within the active site that binds molecular oxygen (O₂), positioning it for the subsequent reaction with the substrate. wikipedia.org
Metal Ion Binding A general classification that includes the specific iron ion binding, essential for the protein's oxidoreductase function. wikipedia.org

These conserved regions ensure the proper folding and orientation of the enzyme, allowing it to perform its complex catalytic cycle efficiently.

Structural Motifs

Key structural features include:

Active Site Conformation: The active site of CYP3A5 is described as being relatively taller and narrower compared to that of CYP3A4. nih.govresearchgate.net This difference in cavity shape contributes to its higher selectivity for certain substrates. nih.gov

Helix F-G Region: Conformational differences in the helix F-G region further distinguish the active sites of CYP3A5 and CYP3A4. nih.gov

Phe-cluster Residues: Although the phenylalanine cluster is a prominent feature of the CYP3A4 active site, amino acid differences in CYP3A5 (e.g., at positions 108 and 210) lead to distinct conformational changes in these residues, which can result in stronger hydrophobic interactions with specific substrates. nih.govnih.gov

Structural Motif Description Impact on Function
α-helices and β-sheets Form the core globular structure of the enzyme. Provides the foundational scaffold for the active site and binding domains. nih.gov
Helix F-G Region A specific region of the protein backbone that exhibits conformational differences compared to closely related enzymes like CYP3A4. Influences the shape and flexibility of the active site, affecting substrate binding. nih.gov
Substrate Binding Pocket A relatively tall and narrow cavity where substrates bind for catalysis. Contributes to the enzyme's selectivity for certain compounds over others. nih.govresearchgate.net

Catalytic Activity and Substrate Specificity

CYP3A5 metabolizes a wide range of structurally diverse compounds, including steroid hormones like testosterone (B1683101) and progesterone (B1679170), and numerous clinical drugs such as cyclosporine, nifedipine (B1678770), and tacrolimus (B1663567). wikipedia.orgstjude.org While there is significant overlap with substrates of CYP3A4, CYP3A5 can exhibit different catalytic efficiency and, in some cases, superior metabolism for certain drugs. nih.govnih.gov For instance, it shows significantly higher catalytic efficiency for the substrate schisantherin E compared to CYP3A4. nih.gov

Monooxygenase Activity

The primary catalytic function of CYP3A5 is its monooxygenase activity. wikipedia.orguniprot.org In this role, it catalyzes reactions where one atom of oxygen from O₂ is incorporated into a substrate (R-H), typically forming a hydroxylated product (R-OH), while the other oxygen atom is reduced to water. uniprot.orgopentargets.org

This activity encompasses a variety of metabolic transformations, including:

N-oxidation

C-oxidation

N-dealkylation

O-dealkylation

C-hydroxylation nih.gov

These reactions generally serve to increase the water solubility of lipophilic compounds, facilitating their elimination from the body. wikipedia.org

NADPH-Dependent Electron Transport Pathway

The monooxygenase activity of CYP3A5 is not self-sufficient; it requires a supply of electrons to activate molecular oxygen. These electrons are provided through an NADPH-dependent electron transport pathway located in the endoplasmic reticulum. wikipedia.orguniprot.org The key partner in this pathway is the enzyme NADPH-cytochrome P450 reductase (CPR). nih.gov

The pathway proceeds as follows:

NADPH-cytochrome P450 reductase accepts two electrons from NADPH. uniprot.orgnih.gov

The reductase then transfers these electrons, one at a time, to the heme iron of CYP3A5. nih.gov

This electron transfer reduces the ferric (Fe³⁺) heme iron, enabling the binding and subsequent activation of molecular oxygen for substrate oxidation. uniprot.org

The protein cytochrome b5 can also play a role, stimulating CYP3A5 catalysis by enhancing electron delivery, with studies showing that CYP3A5 is more dependent on cytochrome b5 for optimal activity than CYP3A4. nih.govresearchgate.net

Hydroxylation of Carbon-Hydrogen Bonds

A principal reaction catalyzed by CYP3A5 is the hydroxylation of carbon-hydrogen (C-H) bonds. uniprot.orgopentargets.org This transformation is a key step in the metabolism of many endogenous compounds, such as steroids, and a vast number of xenobiotics. wikipedia.orguniprot.org The enzyme is capable of hydroxylating even unactivated aliphatic C-H bonds, which are typically very stable. nih.govnsf.gov

The mechanism involves the activated heme-iron-oxo intermediate, a highly reactive species that abstracts a hydrogen atom from the substrate's C-H bond. This is followed by a rapid "rebound" of a hydroxyl group to the resulting substrate radical, forming the hydroxylated product. nih.govnsf.gov For example, CYP3A5 catalyzes the 6β-hydroxylation of testosterone. uniprot.orgresearchgate.net This ability to break strong C-H bonds underlies the enzyme's broad metabolic capacity. nih.gov

Aromatase Activity

Aromatase, an enzyme complex that includes a cytochrome P450 component, is responsible for the conversion of androgens to estrogens. rsc.orgresearchgate.net While CYP3A5 is a key enzyme in steroid metabolism, its direct aromatase activity is less pronounced compared to other dedicated aromatase enzymes like CYP19A1. nih.govwikipedia.org The primary function of aromatase is to catalyze the aromatization of the A-ring of androgens, a critical step in estrogen biosynthesis. rsc.orgwikipedia.org

Formation of Catechol Estrogens (e.g., from 17beta-estradiol, estrone)

CYP3A5 demonstrates significant catalytic activity in the formation of catechol estrogens from 17beta-estradiol (E2) and estrone (B1671321) (E1). genecards.orguniprot.org Specifically, it catalyzes the 2-hydroxylation and 4-hydroxylation of these estrogens to form metabolites such as 2-hydroxy E1 and 2-hydroxy E2. genecards.orguniprot.orgoup.com Notably, CYP3A5 exhibits a comparatively high ratio of 4-hydroxylation to 2-hydroxylation for both 17beta-estradiol and estrone. oup.comnih.gov

Metabolism of Estrogens by CYP3A5
SubstratePrimary MetabolitesKey Finding
17beta-estradiol (E2)2-hydroxyestradiol, 4-hydroxyestradiolUnusually high ratio of 4- to 2-hydroxylation (0.53). nih.gov
Estrone (E1)2-hydroxyestrone, 4-hydroxyestroneRatio of 4- to 2-hydroxylation is 1.26. nih.gov

6beta-Hydroxylation of Steroid Hormones (e.g., testosterone, progesterone, androstenedione)

A significant metabolic function of CYP3A5 is the 6beta-hydroxylation of several steroid hormones. genecards.orguniprot.org This includes the conversion of testosterone, progesterone, and androstenedione (B190577) to their respective 6beta-hydroxy metabolites. genecards.orgjensenlab.orgwikigenes.org While both CYP3A4 and CYP3A5 can catalyze the 6beta-hydroxylation of testosterone, the contribution of CYP3A5 in some populations may be limited due to lower expression levels. nih.gov

6beta-Hydroxylation of Steroid Hormones by CYP3A5
SubstrateMetabolic Reaction
Testosterone6beta-hydroxylation
Progesterone6beta-hydroxylation
Androstenedione6beta-hydroxylation

Oxidative Conversion of All-trans-retinol to All-trans-retinal

CYP3A5 is involved in the oxidative conversion of all-trans-retinol to all-trans-retinal. genecards.orguniprot.org This reaction is a rate-limiting step in the biosynthesis of all-trans-retinoic acid. genecards.orguniprot.orgnih.gov The conversion is an NADPH-dependent process and is characteristic of a CYP-catalyzed monooxygenation. nih.gov While several CYP enzymes can perform this conversion, the CYP3A subfamily, including CYP3A5, is notably active in this metabolic pathway. nih.gov

Metabolism of All-trans-retinoic Acid

In addition to its role in the synthesis of all-trans-retinoic acid (atRA), CYP3A5 also participates in its metabolism. uniprot.org It further metabolizes atRA to products such as 4-hydroxyretinoate, potentially playing a role in the hepatic clearance of atRA. uniprot.orgjensenlab.org This metabolic activity helps in regulating the cellular levels of atRA, which is a potent signaling molecule involved in cell growth and differentiation. nih.gov

Molecular Mechanisms of Action

As a cytochrome P450 monooxygenase, the fundamental mechanism of action for CYP3A5 involves the insertion of one atom of molecular oxygen into a substrate. genecards.orguniprot.org The second oxygen atom is reduced to form a water molecule. genecards.orguniprot.org This process requires two electrons, which are supplied by NADPH through the action of cytochrome P450 reductase. genecards.orguniprot.org This catalytic cycle enables the hydroxylation of carbon-hydrogen bonds in its substrates. genecards.orguniprot.org

Electron Transfer from NADPH via Cytochrome P450 Reductase

The catalytic activity of cp35 protein (Cytochrome P450 3A5, CYP3A5), a heme-thiolate monooxygenase, is dependent on an electron transport chain located in the endoplasmic reticulum. wikipedia.org This process is essential for the oxidative metabolism of a wide array of substrates. The primary electron donor for CYP3A5 is Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govmdpi.com However, CYP3A5 cannot directly accept electrons from NADPH. Instead, the transfer of electrons is mediated by the flavoprotein NADPH-cytochrome P450 reductase (CPR). nih.govwikipedia.org

CPR is a membrane-bound enzyme that acts as an obligatory electron transfer partner for CYP3A5. nih.gov The reductase contains two flavin cofactors, Flavin adenine dinucleotide (FAD) and Flavin mononucleotide (FMN), which facilitate the sequential transfer of two electrons from NADPH to the heme iron center of CYP3A5. mdpi.comwikipedia.org This electron transfer is a rate-limiting step in the catalytic cycle of many P450 reactions. mdpi.com

Research using reconstituted systems with purified enzymes has demonstrated that the ratio of CPR to CYP3A5 is crucial for optimal metabolic activity. Studies on the metabolism of testosterone revealed that CYP3A5 requires an 8-fold molar excess of CPR to achieve its maximum catalytic efficiency. nih.gov This highlights the importance of the relative abundance of these two proteins within the endoplasmic reticulum membrane for efficient substrate metabolism. While both CYP3A4 and CYP3A5 rely on CPR, their specific requirements for optimal activity can differ, suggesting subtle distinctions in their interaction with the reductase. nih.gov In addition to CPR, the activity of CYP3A5 can be further modulated by cytochrome b5, which can also participate in electron transfer, augmenting the reactions mediated by CYP3A isoforms. nih.govnih.gov

Cellular Localization and Membrane Association

Localization to Endoplasmic Reticulum and Organelle Membranes

The this compound (CYP3A5) is primarily localized to the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.govproteinatlas.org This subcellular localization is critical for its function, as the ER membrane provides the necessary environment for its interaction with key partner proteins, such as NADPH-cytochrome P450 reductase (CPR), which are also membrane-bound. wikipedia.orgnih.gov The association with the ER membrane anchors the enzyme, positioning its active site to metabolize both endogenous compounds like steroids and a vast number of xenobiotics, including many clinically used drugs. wikipedia.org

Recent studies have revealed that the ER membrane is not a homogenous structure but is organized into distinct microdomains. These include ordered regions, which are more tightly packed and enriched in cholesterol and sphingomyelin, and disordered regions, which contain higher levels of unsaturated fatty acids. nih.gov Research on other cytochrome P450 enzymes has shown differential localization within these microdomains. For instance, CYP1A2 and its reductase partner CPR are found predominantly in the ordered regions, while CYP2E1 is localized to the disordered regions. nih.gov Although the specific microdomain localization of CYP3A5 has not been explicitly detailed in the provided search results, the principle of differential localization of P450s suggests a sophisticated organization within the ER membrane that may regulate enzyme function and interaction. nih.gov This segregation into specific membrane regions could represent a novel mechanism for modulating P450 activity. nih.gov

Role in Membrane-Bound Organelle Systems

Within the membrane system of the endoplasmic reticulum, the primary role of this compound (CYP3A5) is to function as a critical metabolic enzyme. wikipedia.orgnih.gov The ER serves as a major site for the synthesis of cholesterol, steroids, and other lipids, as well as the metabolism of foreign compounds (xenobiotics). wikipedia.org CYP3A5 participates in these processes by catalyzing monooxygenase reactions, which typically involve the insertion of one atom of oxygen into a substrate. wikipedia.org

The localization within the ER membrane facilitates the interaction between CYP3A5, its substrates, and its redox partners, creating an efficient system for biotransformation. frontiersin.org This compartmentalization ensures that a variety of structurally unrelated compounds, from steroid hormones like testosterone and progesterone to numerous therapeutic drugs, can be effectively metabolized. wikipedia.org The proper functioning and distribution of membrane-bound organelles like the ER are maintained by the cytoskeleton, which provides tracks for their transport and organization. frontiersin.org This ensures that enzymes like CYP3A5 are correctly positioned within the cell to perform their metabolic functions. The metabolic activity of CYP3A5 within the ER can have significant physiological consequences, including influencing drug efficacy and contributing to the development of drug resistance in cancer cells by reducing the antiproliferative effects of certain chemotherapeutics. nih.gov

Regulatory Mechanisms

Transcriptional Induction

The expression of the CYP3A5 gene is not static but is regulated at the transcriptional level by various nuclear receptors that function as xenobiotic sensors. nih.govjst.go.jp This induction mechanism allows the cell to increase its metabolic capacity in response to exposure to certain drugs and other foreign compounds. The primary regulators of CYP3A5 transcription are the Pregnane X Receptor (PXR) and the Constitutively Activated Receptor (CAR). nih.gov

Upon activation by a ligand, such as the antibiotic rifampin, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to a specific DNA sequence, an everted repeat separated by 6 base pairs (ER6), located in the promoter region of the CYP3A5 gene. nih.gov This binding event transactivates the promoter, leading to an increase in mRNA transcription and subsequent protein expression. nih.gov Studies in human hepatocytes have confirmed that treatment with rifampin, a prototypical PXR ligand, leads to a significant induction of CYP3A5 mRNA. nih.gov Similarly, CAR can also transactivate the CYP3A5 promoter through this ER6 motif. nih.gov

In addition to PXR and CAR, other transcription factors have been implicated in the regulation of CYP3A5. The Glucocorticoid Receptor (GR) can induce CYP3A5 expression, particularly in lung cells where PXR is not expressed. researchgate.net More recently, the Aryl Hydrocarbon Receptor (AhR) has also been shown to mediate the induction of CYP3A5 by polycyclic aromatic hydrocarbons (PAHs) in HepG2 cells. jst.go.jp

Transcription Factor Inducing Ligands/Activators Mechanism
Pregnane X Receptor (PXR) Rifampin, various xenobioticsForms heterodimer with RXR, binds to ER6 motif in the promoter. nih.gov
Constitutively Activated Receptor (CAR) Phenobarbital (indirect activator)Forms heterodimer with RXR, binds to ER6 motif in the promoter. nih.gov
Glucocorticoid Receptor (GR) GlucocorticoidsBinds to glucocorticoid response elements (GREs); can also induce PXR/CAR in hepatocytes. researchgate.net
Aryl Hydrocarbon Receptor (AhR) Polycyclic aromatic hydrocarbons (e.g., 3-methylcholanthrene)Ligand-activated transcription factor. jst.go.jp

Post-Translational Modifications (e.g., phosphorylation, ubiquitination) influencing activity, localization, and interactions

The function, stability, and localization of this compound (CYP3A5) are subject to regulation by post-translational modifications (PTMs), which occur after the protein has been synthesized. nih.govnih.gov Among the most significant PTMs for cytochrome P450 enzymes are phosphorylation and ubiquitination. nih.govembopress.org These modifications can act as molecular switches, influencing protein-protein interactions and marking the protein for degradation. khanacademy.orgresearchgate.net

Phosphorylation: This process involves the addition of a phosphate group to specific amino acid residues (serine, threonine, or tyrosine) and is catalyzed by enzymes called kinases. embopress.org Phosphorylation can alter a protein's conformation, thereby affecting its catalytic activity or its ability to interact with other proteins. nih.gov For the highly similar homolog CYP3A4, phosphorylation by cytosolic kinases, such as Protein Kinase C (PKC), has been shown to be a critical prerequisite for its subsequent ubiquitination and degradation. nih.gov Specific phosphorylation sites on CYP3A4 have been identified (Thr264, Ser420, and Ser478), and mutation of these sites leads to significant stabilization of the protein. nih.gov This suggests that phosphorylation acts as a signal that the protein may be damaged or no longer needed, targeting it for removal.

Ubiquitination: This modification involves the attachment of a small protein called ubiquitin to a lysine (B10760008) residue on the target protein. nih.govkhanacademy.org This process is carried out by a cascade of three enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. embopress.org The attachment of a single ubiquitin molecule or a chain of ubiquitin molecules can serve various signaling functions. A common outcome, particularly for P450 enzymes, is the targeting of the ubiquitinated protein to the proteasome for degradation. nih.govresearchgate.net The phosphorylation of CYP3A4 has been shown to considerably enhance its ubiquitination mediated by the E2 enzyme UBC7 and the E3 ligase gp78, directly linking these two PTMs in the protein degradation pathway. nih.gov Given the high degree of homology, a similar phosphorylation-dependent ubiquitination mechanism is highly probable for regulating the turnover and stability of CYP3A5.

Modification Description Potential Influence on CYP3A5
Phosphorylation Addition of a phosphate group to serine, threonine, or tyrosine residues. embopress.orgMay alter enzyme activity; acts as a signal for subsequent ubiquitination and degradation. nih.gov
Ubiquitination Covalent attachment of the ubiquitin protein to lysine residues. nih.govMarks the protein for degradation by the proteasome, thereby controlling protein turnover and abundance. nih.govresearchgate.net

Regulation by Chimeric Transcripts (e.g., CYP3A43-CYP3A5 chimeras)

The regulation of the CYP3A locus is complex, involving various transcription factors and non-coding RNAs that can influence the expression of multiple genes within the cluster, including CYP3A4 and CYP3A5. nih.govbohrium.com While the potential for chimeric genes to play roles in cellular pathways through the creation of novel proteins is recognized in biology, specific research detailing the formation or regulatory function of CYP3A43-CYP3A5 chimeric transcripts is not extensively documented in the available scientific literature. doaj.org The expression of CYP3A family members is known to be differentially regulated; for instance, certain drugs may induce CYP3A4 expression while having no effect on CYP3A5 or CYP3A43. clinpgx.org This differential control highlights the intricate regulatory mechanisms at the gene locus, though a specific role for chimeric transcripts remains an area for further investigation.

Role in Endogenous Metabolic Pathways

CYP3A5 plays a significant role in the metabolism and biosynthesis of several essential endogenous compounds. Its activity is crucial for maintaining homeostasis of steroid hormones, lipids, and vitamin A metabolites.

CYP3A5 is a potent steroid hydroxylase, actively participating in the metabolism of various steroid hormones. nih.gov The enzyme catalyzes the 6β-hydroxylation of key steroids, a primary step in their clearance and modification. researchgate.netualberta.ca Substrates for this pathway include testosterone, progesterone, and androstenedione. wikipedia.org Research comparing the kinetics of CYP3A5 to the more abundant CYP3A4 has shown that for testosterone and progesterone 6β-hydroxylation, CYP3A5 generally exhibits higher Michaelis constants (Km) and lower maximal velocities (Vmax), resulting in lower intrinsic clearance (Vmax/Km) values. researchgate.netualberta.ca For cortisol, the Km value for 6β-hydroxylation is similar between the two enzymes, but the Vmax for CYP3A5 is lower. researchgate.netualberta.ca

Table 1: Steroid Hormones Metabolized by CYP3A5

Endogenous SubstrateMetabolic ReactionPrimary Metabolite
Testosterone6β-hydroxylation6β-hydroxytestosterone
Progesterone6β-hydroxylation6β-hydroxyprogesterone
Cortisol6β-hydroxylation6β-hydroxycortisol
AndrostenedioneHydroxylationNot specified

The involvement of CYP3A5 extends to lipid metabolism, particularly in the synthesis and modification of cholesterol. wikipedia.orgmdpi.com The CYP3A subfamily, including CYP3A5, contributes to cholesterol homeostasis by metabolizing it into more polar derivatives. mdpi.com A key reaction is the hydroxylation of cholesterol to produce oxysterols, which are important signaling molecules in lipid regulation. mdpi.comnih.gov

Table 2: Lipid Substrates Metabolized by CYP3A5

Endogenous SubstrateMetabolic ReactionPrimary Metabolite(s)
CholesterolHydroxylation4β-hydroxycholesterol, 25-hydroxycholesterol

CYP3A5 participates in the metabolic pathway of vitamin A (retinol) and its active metabolite, all-trans-retinoic acid (at-RA). researchgate.net While the CYP26 family of enzymes is considered the primary mediator of at-RA clearance, other CYPs, including CYP3A5, possess significant activity. nih.gov Specifically, CYP3A5 demonstrates at-RA-4-hydroxylase activity, converting at-RA into 4-hydroxy-retinoic acid. nih.gov This metabolic step is crucial for regulating the local concentrations of at-RA, a potent molecule that governs gene transcription related to cellular growth and differentiation. nih.govnih.gov

Table 3: Retinoid Metabolism by CYP3A5

Endogenous SubstrateMetabolic ReactionPrimary Metabolite
All-trans-retinoic acid (at-RA)4-hydroxylation4-hydroxy-all-trans-retinoic acid

Role in Xenobiotic Metabolism

CYP3A5 is a key enzyme in Phase I metabolism, which involves the chemical modification of foreign compounds (xenobiotics) to facilitate their excretion from the body. youtube.com Its broad substrate specificity allows it to act on a vast number of structurally diverse molecules. wikipedia.org

CYP3A5, along with CYP3A4, is responsible for the metabolism of approximately half of all oxidatively metabolized medications. wikipedia.orgnih.gov It catalyzes a variety of oxidative reactions, including hydroxylation, N-dealkylation, and even C-C bond cleavage, on a wide array of substrates. chemrxiv.orgnih.gov These substrates range from immunosuppressants like tacrolimus and cyclosporine to calcium channel blockers such as nifedipine, and many others. wikipedia.orgexamine.comnih.gov The polymorphic expression of CYP3A5, particularly the functional *1 allele versus non-functional variants like the *3 allele, leads to significant interindividual variability in drug clearance and response. nih.govnih.govnih.gov Individuals expressing functional CYP3A5 often metabolize susceptible drugs more rapidly, which can have significant clinical implications. nih.govnih.gov

Table 4: Examples of Xenobiotic Compounds Oxidized by CYP3A5

Xenobiotic SubstrateTherapeutic ClassPrimary Metabolic Reaction Type
TacrolimusImmunosuppressantOxidation
CyclosporineImmunosuppressantOxidation
NifedipineCalcium Channel BlockerOxidation
MidazolamBenzodiazepineHydroxylation
AtorvastatinStatinOxidation
VincristineAntineoplasticOxidation
SildenafilPDE5 InhibitorOxidation
AlfentanilOpioid AnalgesicOxidation

Metabolism of Calcium Channel Blocking Drugs (e.g., nifedipine)

The this compound, also known as Cytochrome P450 3A5 (CYP3A5), plays a significant role in the metabolism of the calcium channel blocker nifedipine, a drug commonly used to treat hypertension. unc.edueur.nl Both CYP3A4 and CYP3A5 are involved in the metabolism of nifedipine. unc.edunih.gov However, the contribution of CYP3A5 can lead to significant interindividual variability in drug disposition. unc.edu

Genetic polymorphisms in the CYP3A5 gene, particularly the CYP3A53 allele which leads to a non-functional protein, are a key determinant of its metabolic activity. unc.edu Studies have investigated the impact of CYP3A5 genotype on nifedipine pharmacokinetics, though with some conflicting results. eur.nl For instance, one study involving pregnant women receiving nifedipine for preterm labor found that the oral clearance of the drug was significantly different between individuals classified as "high expressers" (carrying at least one functional CYP3A51 allele) and "low expressers" (homozygous for variant alleles). youtube.comnih.gov In this study, high expressers demonstrated a mean oral clearance of 232.0 ± 37.8 L/h, compared to 85.6 ± 45.0 L/h in low expressers. youtube.comnih.gov

Conversely, a study in healthy male Japanese subjects did not find a significant difference in the pharmacokinetics of nifedipine between carriers of the CYP3A51/3 and CYP3A53/3 genotypes. unc.edu Despite large intragroup variations, key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax) were not significantly different between the two genotype groups. unc.edu In vitro studies using recombinant CYP3A5 have also characterized its kinetic parameters for nifedipine oxidation. researchgate.net A defective variant, CYP3A5.11, showed a 38% decrease in the Vmax for nifedipine metabolism compared to the wild-type protein. researchgate.net

Pharmacokinetic Parameters of Nifedipine based on CYP3A5 Genotype in Pregnant Women
CYP3A5 Expresser StatusMean Oral Clearance (L/h)Standard Deviation (L/h)
High Expressers (*1 allele carriers)232.037.8
Low Expressers (variant allele carriers)85.645.0

Metabolism of Immunosuppressive Drugs (e.g., cyclosporine)

CYP3A5 is critically involved in the metabolism of the immunosuppressive drug cyclosporine, which is essential for preventing organ transplant rejection. nih.govnih.gov The enzyme is expressed not only in the liver and small intestine but also in the kidney, which can affect both systemic and intra-renal concentrations of cyclosporine and its metabolites. nih.govnih.gov The significant interindividual variability in cyclosporine pharmacokinetics is partly attributed to genetic polymorphisms in the CYP3A5 gene. nih.govnih.gov

The presence of the functional CYP3A51 allele generally leads to higher metabolic activity. nih.gov Studies have shown that individuals who are CYP3A5 expressors (carrying at least one CYP3A51 allele) have a different metabolic profile for cyclosporine compared to non-expressors (homozygous for the CYP3A5*3 allele). nih.gov Specifically, CYP3A5 contributes to the formation of both primary and secondary metabolites of cyclosporine. nih.gov While recombinant CYP3A4 produces three primary metabolites (AM1, AM9, and AM4N), CYP3A5 primarily forms the AM9 metabolite. nih.gov

Research has demonstrated that in CYP3A5 expressors, there is a greater systemic accumulation of the secondary metabolites AM19 and AM1c9. nih.gov One study found that the average blood area under the concentration-time curve (AUC) for AM19 and AM1c9 was 47.4% and 51.3% higher, respectively, in CYP3A5 expressors compared to non-expressors. bu.edu This corresponds to a more than 30% higher ratio of the metabolite AUC to the parent drug (cyclosporine) AUC in expressors. nih.govbu.edu These secondary metabolites have been associated with the nephrotoxicity sometimes caused by cyclosporine. nih.govbu.edu The genotype of the liver and kidneys regarding CYP3A5 is expected to influence the intra-renal accumulation of cyclosporine and its secondary metabolites. nih.govbu.edu

Comparison of Cyclosporine Metabolite Exposure Between CYP3A5 Genotypes
MetaboliteParameterCYP3A5 ExpressorsCYP3A5 Non-expressorsPercentage Difference
AM19Blood AUCHigherLower47.4%
AM1c9Blood AUCHigherLower51.3%
AM19AUCmetabolite/AUCcyclosporine RatioHigherLower~33.1%
AM1c9AUCmetabolite/AUCcyclosporine RatioHigherLower~30.7%

Experimental Methodologies for Characterization

Immunoblot Analysis

Immunoblotting, specifically Western blot analysis, is a widely used technique to detect and quantify the this compound (CYP3A5). springernature.comsemanticscholar.org This method relies on specific antibodies that can distinguish CYP3A5 from other closely related proteins, such as CYP3A4. nih.gov Monoclonal and polyclonal antibodies targeting CYP3A5 are commercially available and have been validated for use in various applications, including Western Blot, immunohistochemistry, and ELISA. thebiogrid.orgyoutube.com

In a typical Western blot procedure, protein extracts from tissues (e.g., liver, kidney) or cell lines are separated by size using gel electrophoresis. springernature.comsemanticscholar.org The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific to CYP3A5. springernature.com A secondary antibody, conjugated to a detection enzyme or fluorophore, is then used to visualize the protein band. semanticscholar.org This technique allows researchers to confirm the presence of CYP3A5, which typically appears as a band at approximately 54-57 kDa, and to assess its expression levels in different samples. springernature.comyoutube.com For instance, quantitative immunoblotting has been used to demonstrate that in individuals carrying the CYP3A5*1 allele, CYP3A5 protein can constitute a significant portion (up to 50%) of the total CYP3A protein in the liver. unc.eduresearchgate.net

Catalytic Activity Assays

The enzymatic function of CYP3A5 is characterized through catalytic activity assays, which measure the rate at which the enzyme metabolizes specific substrates. These assays are crucial for understanding the enzyme's substrate specificity, kinetics, and its response to inhibitors. Assays can be performed using various sources of the enzyme, including recombinant CYP3A5 expressed in systems like baculovirus-infected insect cells, or microsomes isolated from human liver and kidney tissues. nih.gov

A common approach involves incubating the enzyme with a known substrate, such as midazolam, testosterone, or nifedipine, and then measuring the formation of the resulting metabolite over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net From these experiments, key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. For example, kinetic analysis of lapatinib (B449) O-dealkylation revealed that CYP3A4 was 5.2-fold more efficient than CYP3A5.

Examples of Substrates and Inhibitors Used in CYP3A5 Catalytic Activity Assays
Compound TypeNameRole in Assay
SubstrateNifedipineMetabolized to assess oxidative activity
SubstrateCyclosporineMetabolized to assess activity and metabolite formation
SubstrateTestosteroneUsed as a probe substrate for CYP3A activity
SubstrateMidazolamUsed as a probe substrate for CYP3A activity
SubstrateLapatinibMetabolized to assess O-dealkylation efficiency
InhibitorKetoconazolePan-CYP3A inhibitor to block overall activity
InhibitorCYP3cideSelective CYP3A4 inhibitor to isolate CYP3A5 activity

Gene Expression Analysis (e.g., microarray)

Gene expression analysis provides insights into the transcriptional regulation of the CYP3A5 gene. DNA microarrays are a powerful tool for this purpose, allowing for the simultaneous measurement of the expression levels of thousands of genes. This technology can be used to compare CYP3A5 mRNA levels across different tissues, individuals, or disease states. nih.gov

For example, microarray analysis has been used to study the expression of drug-metabolizing enzymes in skin diseases. One study analyzed published microarray datasets and found that the CYP3A5 gene was downregulated by 2- to 5-fold in both psoriasis and melanoma samples compared to normal skin. nih.gov Such studies help to understand how disease states can alter the expression of important metabolic enzymes.

Microarrays have also been developed specifically for genotyping, including the identification of single nucleotide polymorphisms (SNPs) in various CYP450 genes. researchgate.net An oligonucleotide microarray has been designed to detect 35 different polymorphisms in genes such as CYP2D6, CYP2C9, CYP2C19, and CYP3A5. researchgate.net This type of microarray can identify the CYP3A5*3 allele, which is a key determinant of whether an individual will express a functional CYP3A5 protein. researchgate.net This high-throughput genotyping facilitates research into the clinical consequences of genetic variations in drug metabolism. researchgate.net

Protein Interaction Mapping Techniques (e.g., affinity capture, yeast two-hybrid)

Understanding the function of CYP3A5 also involves identifying its interaction partners within the cell. Protein interaction mapping techniques are employed to discover the network of proteins that associate with CYP3A5.

Affinity Capture: This method, often coupled with mass spectrometry (AP-MS), is a powerful technique for identifying protein complexes. nih.govbu.edu In this approach, a "bait" protein (in this case, CYP3A5) is engineered to have an affinity tag (like a FLAG or HA tag). bu.edu This tagged protein is expressed in cells, and then the cell lysate is passed over a matrix that specifically binds the tag, thus "capturing" the bait protein along with any associated "prey" proteins. nih.govbu.edu After washing away non-specific binders, the entire complex is eluted and the constituent proteins are identified by mass spectrometry. bu.edu This unbiased approach can reveal both stable and transient interaction partners. There is evidence that CYP3A5 can form protein-protein complexes with other cytochrome P450 enzymes, such as CYP3A4 and CYP2E1, which could be further explored using this technique. eur.nl

Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to detect binary protein-protein interactions in vivo within a yeast cell nucleus. The system is based on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). youtube.comnih.gov In a Y2H screen, the CYP3A5 "bait" protein is fused to the DBD, and a library of potential "prey" proteins is fused to the AD. youtube.com If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This then activates the expression of a reporter gene, allowing the yeast cell to grow on a selective medium, thereby identifying an interaction. This technique is well-suited for screening large libraries to discover novel interaction partners.

Structural Analysis Techniques (e.g., X-ray diffraction, electron microscopy, NMR, CD spectroscopy)

The three-dimensional structure and conformational dynamics of cytochrome P450 3A5 (CYP3A5) are crucial for understanding its substrate specificity and catalytic mechanism. Several biophysical techniques have been employed to elucidate these structural features.

X-ray Diffraction: X-ray crystallography has been instrumental in determining the high-resolution structure of CYP3A5. Crystal structures of CYP3A5, both in its substrate-free form and in complex with various ligands, have provided detailed insights into its active site architecture. For instance, the crystal structure of substrate-free CYP3A5 revealed a large and open active site, which is a characteristic feature of this enzyme that allows it to accommodate a wide range of substrates rcsb.org.

Comparative crystallographic studies between CYP3A5 and its close homolog, CYP3A4, have highlighted key structural differences that contribute to their distinct substrate specificities. Although they share a high degree of sequence identity (approximately 83%), variations in the conformation of certain regions, such as the F-F' loop, lead to differences in the shape and flexibility of the active site cavity nih.govnih.gov. For example, the structure of CYP3A5 in complex with the selective inhibitor clobetasol (B30939) propionate (B1217596) demonstrated a unique conformation of the F-F' loop that facilitates this selective binding nih.govnih.gov. Similarly, the crystal structure of CYP3A5 complexed with ritonavir (B1064) revealed significant differences in the active site compared to the CYP3A4-ritonavir complex, suggesting that molecular flexibility plays a key role in the catalytic activities of these enzymes.

Electron Microscopy: While X-ray crystallography provides static, high-resolution snapshots of protein structures, electron microscopy (EM) can offer insights into the larger conformational changes and dynamics of proteins in a more native-like state. Although specific studies utilizing electron microscopy for the structural determination of CYP3A5 are not extensively documented in the available literature, this technique has been applied to other cytochrome P450 enzymes to study their interactions with redox partners and their integration into membrane environments nih.govresearchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution. While comprehensive high-resolution NMR structural studies specifically on CYP3A5 are limited in the literature, NMR has been widely used to investigate other cytochrome P450 enzymes nih.govnih.govcore.ac.ukresearchgate.net. These studies have provided valuable information on substrate binding, conformational changes, and the dynamics of the active site nih.govnih.gov. Given the paramagnetic nature of the heme iron in the P450 active site, NMR can be particularly useful for probing the local environment of the heme and bound substrates core.ac.uknih.gov.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary and tertiary structure of proteins in solution harvard.edu. This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the protein backbone and aromatic side chains. While specific CD spectroscopic studies dedicated solely to CYP3A5 are not prominently featured in the searched literature, it is a standard technique used in the characterization of cytochrome P450 enzymes to confirm proper folding, assess secondary structure content (alpha-helices, beta-sheets), and monitor conformational changes upon ligand binding or changes in environmental conditions nih.govwashington.eduresearchgate.net.

Bioinformatic and Computational Analyses

Bioinformatic and computational approaches are indispensable for analyzing the vast amount of data related to CYP3A5, from its genetic sequence to its complex interaction networks. These methods provide a framework for understanding the structure-function relationships of the enzyme and predicting its behavior.

Gene Ontology (GO) Annotation

Gene Ontology (GO) provides a standardized vocabulary to describe the functions of genes and proteins across all organisms genecards.orgqiagen.comcancerindex.orguniprot.orgwikipedia.org. GO annotations for CYP3A5 classify it based on its molecular function, the biological processes it is involved in, and its cellular component. These annotations are curated from scientific literature and sequence homology.

GO Term CategoryGO TermDescription
Molecular Function oxidoreductase activityCatalyzes oxidation-reduction reactions.
heme bindingBinds to a heme group.
iron ion bindingBinds to an iron ion.
monooxygenase activityIncorporates one atom of oxygen into a substrate.
Biological Process xenobiotic metabolic processInvolved in the metabolism of foreign compounds.
steroid metabolic processParticipates in the chemical reactions and pathways involving steroids.
lipid hydroxylationAdds a hydroxyl group to a lipid molecule.
Cellular Component endoplasmic reticulumLocated in the endoplasmic reticulum membrane.
intracellular membrane-bounded organelleResides within a membrane-enclosed organelle.

This table summarizes the key Gene Ontology annotations for the human CYP3A5 protein, providing insights into its molecular roles, biological pathways, and subcellular localization.

Protein Sequence Alignment and Homology Prediction

Protein sequence alignment is a fundamental bioinformatic tool used to identify regions of similarity between protein sequences, which can imply functional and structural relationships. CYP3A5 shares a high degree of sequence homology with other members of the CYP3A subfamily, most notably CYP3A4, with which it shares approximately 83% amino acid identity nih.gov.

Comparative sequence analysis of CYP3A5 with CYP3A4 and another family member, CYP3A7, has revealed conserved and variable regions nih.gov. The 5'-flanking region of the CYP3A5 gene, which is involved in gene regulation, shows about 60% similarity to the corresponding regions of CYP3A4 and CYP3A7 nih.gov. This level of homology suggests both shared and distinct regulatory mechanisms among these genes. The high sequence identity in the coding regions is the basis for their overlapping substrate specificities, while the differences account for their unique metabolic activities towards certain drugs nih.govunc.edu.

Structural Prediction and Modeling

Computational modeling plays a crucial role in predicting the three-dimensional structure of CYP3A5 and understanding how genetic variations can impact its function. Homology modeling, which uses the known structure of a related protein (like CYP3A4) as a template, is a common approach to generate structural models of CYP3A5 variants nih.gov.

These models are essential for visualizing the active site and predicting how different substrates and inhibitors might bind. For instance, computational models have been used to investigate the impact of single nucleotide polymorphisms (SNPs) on the structure and function of CYP3A5. Molecular dynamics (MD) simulations, a computational technique that simulates the movement of atoms and molecules over time, have been employed to study the conformational dynamics of CYP3A5 and its complexes with ligands nih.gov. These simulations provide insights into the flexibility of the active site and the stability of protein-ligand interactions nih.gov.

Interactome Mapping and Network Analysis

Interactome mapping aims to identify all the molecular interactions of a particular protein, providing a network view of its cellular functions. For CYP3A5, this includes interactions with other proteins, such as its redox partner cytochrome P450 reductase, and small molecules, including substrates and inhibitors.

Protein-protein interaction databases like STRING provide curated and predicted interactions for CYP3A5 uniprot.orgstring-db.orgstring-db.orgresearchgate.net. Network analysis of these interactions can reveal functional modules and pathways in which CYP3A5 is involved. For example, network analysis can highlight connections between CYP3A5 and other drug-metabolizing enzymes or signaling pathways, offering a broader understanding of its physiological role researchgate.netproteinatlas.org.

Computational Methods for Protein Function Prediction

Various computational methods are utilized to predict the function of proteins based on their sequence, structure, and interaction data. For CYP3A5, these methods can be used to predict its substrate specificity and the potential for drug-drug interactions nih.govresearchgate.netresearchgate.netpsychiatrist.com.

Machine learning algorithms, for instance, can be trained on datasets of known CYP3A5 substrates and non-substrates to develop predictive models. These models can then be used to screen large compound libraries to identify potential new substrates or inhibitors nih.gov. Quantitative structure-activity relationship (QSAR) models are another computational tool used to correlate the chemical structure of compounds with their metabolic activity by CYP3A5. Furthermore, physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data and computational predictions to simulate the in vivo behavior of drugs metabolized by CYP3A5, aiding in the prediction of clinical outcomes and drug interactions nih.gov.

Genetic Polymorphisms and Haplotypes

The gene encoding for this compound, officially known as Cytochrome P450 3A5 (CYP3A5), exhibits significant genetic variability. These variations, or polymorphisms, can lead to different versions of the gene known as alleles. The combination of alleles on a chromosome is referred to as a haplotype. To date, more than 10 different allele variations for CYP3A5 have been identified in scientific literature. knmp.nl The presence of a specific genetic polymorphism is determined when a gene variation occurs in at least 1% of the population. knmp.nl The most common active allele is termed the wild-type. knmp.nl Variations in the CYP3A5 gene can result in reduced or completely absent enzyme activity, which has significant implications for the metabolism of numerous drugs. knmp.nlresearchgate.net Based on their metabolic capacity, individuals can be categorized into different phenotypes: non-expressers with no metabolic capacity, heterozygous expressers with reduced metabolic capacity, and homozygous expressers with "normal" metabolic capacity. knmp.nl

Identification of Genetic Variants and Alleles

Genetic testing, specifically genotyping, is employed to identify the specific alleles of the CYP3A5 gene present in an individual. knmp.nl Each allele is designated by a star () followed by a number (e.g., CYP3A51). knmp.nl Over 25 allelic variants of CYP3A5 have been reported. nih.gov The wild-type allele, which codes for a functional this compound, is designated as CYP3A5*1. nih.gov

The most extensively studied nonfunctional variant is CYP3A5*3 (rs776746). nih.govresearchgate.net This allele contains a single nucleotide polymorphism (SNP) where adenine (A) is replaced by guanine (B1146940) (G) at position 6986 in intron 3 (c.219-237A>G). researchgate.netnih.govfrontiersin.org This change creates a cryptic splice site, leading to the inclusion of intronic sequence in the messenger RNA (mRNA). researchgate.netresearchgate.net The altered mRNA results in a premature stop codon and the production of a truncated, non-functional protein. frontiersin.orgresearchgate.net

Other significant non-functional alleles include CYP3A56 (rs10264272) and CYP3A57 (rs41303343). nih.govpharmgkb.org The CYP3A56 allele has a G to A transition in exon 7 (c.624G>A), which causes alternative splicing and protein truncation, leading to the absence of the CYP3A5 protein. nih.govnih.gov The CYP3A57 allele is characterized by a single base insertion between codons 345 and 346 (c.1035_1036insT), resulting in a frameshift and a premature termination codon, which also produces a truncated, non-functional protein. nih.govnih.govdoi.org

The frequency of these alleles varies significantly across different ethnic populations. The CYP3A53 allele is the most common variant in Caucasian and Asian populations, with a frequency of over 90% in some European populations. frontiersin.orgresearchgate.net In contrast, the CYP3A56 and CYP3A5*7 alleles are more prevalent in individuals of African descent, with frequencies around 10-22%, and are largely absent in Caucasians. doi.orgresearchgate.net

AlleleKey Genetic Variant (SNP)Molecular Consequence
CYP3A51Wild-typeNormal protein expression and function
CYP3A53rs776746 (c.219-237A>G)Splicing defect, truncated protein
CYP3A56rs10264272 (c.624G>A)Splicing defect, truncated protein
CYP3A57rs41303343 (c.1035_1036insT)Frameshift, truncated protein

Impact of Polymorphisms on Protein Expression and Activity

The CYP3A53 allele, due to its creation of an aberrant splice site, results in a non-functional protein. mdpi.comnih.gov Consequently, individuals with the CYP3A53/3 genotype have significantly reduced or absent CYP3A5 activity. researchgate.net This leads to decreased metabolism and clearance of drugs that are substrates of CYP3A5. researchgate.net For example, CYP3A5 expressers (carrying a CYP3A51 allele) have a higher rate of metabolism for certain medications compared to non-expressers. nih.gov

Similarly, the CYP3A56 and CYP3A57 alleles also lead to a loss of protein function. nih.gov The CYP3A56 allele results in the absence of the CYP3A5 protein due to a splicing defect, and the CYP3A57 allele produces a truncated, nonfunctional enzyme because of a frameshift mutation. nih.govdoi.org The impact of these alleles on drug clearance is presumed to be similar to that of the CYP3A5*3 allele. nih.gov

GenotypePhenotypeExpected cp35 (CYP3A5) Protein Activity
CYP3A51/1Normal Metabolizer (Expresser)Normal
CYP3A51/3, 1/6, 1/7Intermediate Metabolizer (Expresser)Intermediate
CYP3A53/3, 3/6, 3/7, 6/6, 6/7, 7/7Poor Metabolizer (Non-expresser)Absent or significantly reduced

Comparative Analysis and Future Research Directions

Divergence in Protein Function and Regulation between "cp35" Entities

The term "cp35 protein" is not a standard identifier for a single protein but can be contextually applied to various proteins with a molecular weight of approximately 35 kilodaltons (kDa). For this analysis, we compare two significant and distinct protein families that can fall within this general size range: the Annexin (B1180172) A1 protein and members of the Cytochrome P450 superfamily.

The evolutionary histories of Annexin A1 and the Cytochrome P450 (CYP) superfamily are markedly different, reflecting their distinct origins and functional diversifications.

The Annexin A1 (ANXA1) protein belongs to the annexin superfamily, a group of calcium-dependent phospholipid-binding proteins. bruker.comnih.gov The annexin gene superfamily is ancient, with members found across eukaryotic phyla, including vertebrates, invertebrates, fungi, plants, and protists. nih.gov The evolution of this family has occurred through successive gene duplication events, leading to a dispersal of annexin genes across multiple chromosomes. nih.gov In vertebrates, 12 annexin families (A1-A13, with A12 unassigned) have been classified. bruker.com The core structure of annexins, consisting of four homologous repeats, is highly conserved, which is crucial for their ability to bind to calcium and phospholipids. nih.gov However, the N-terminal domain is variable and is key to the specific functions of each annexin family member. The evolutionary path of ANXA1 is tied to the development of inflammatory and immune responses in vertebrates.

The Cytochrome P450 (CYP) superfamily is a vast and ancient group of heme-containing enzymes. alphafoldserver.comnih.gov It is believed to have originated from an ancestral gene that existed over 3 billion years ago. alphafoldserver.com Found in all domains of life, including bacteria, archaea, and eukaryotes, the CYP superfamily is one of the largest and most diverse gene families known. alphafoldserver.comnih.gov Its evolution is characterized by extensive gene duplication and diversification, driven by environmental pressures and the need to metabolize a wide array of compounds. ebi.ac.uk A significant expansion of CYP genes, particularly those involved in detoxifying foreign chemicals (xenobiotics), appears to be linked to "animal-plant warfare," where animals evolved new enzymes to process toxic plant metabolites. ebi.ac.ukthermofisher.com The first major gene duplication event is estimated to have occurred around 1.36 billion years ago. peakproteins.com In humans alone, there are 57 functional CYP genes classified into 18 families. wikipedia.org

FeatureAnnexin A1 FamilyCytochrome P450 Superfamily
Primary Function Calcium-dependent phospholipid binding, inflammation regulationMonooxygenase activity, metabolism of endogenous and exogenous compounds
Evolutionary Origin Eukaryotic originOriginated from an ancestral gene >3 billion years ago
Driving Force Development of complex cellular processes (e.g., inflammation)Co-evolution with environmental chemicals, "animal-plant warfare"
Diversity 12 families in vertebratesOne of the largest known superfamilies; 18 families in humans
Key Conserved Feature Conserved core domain of four homologous repeatsHeme-thiolate protein structure

The functional divergence between Annexin A1 and Cytochrome P450 enzymes is profound, reflecting their separate evolutionary paths.

Annexin A1 (ANXA1) is primarily recognized for its central role in regulating inflammation and immunity. bruker.comrsc.org In humans and other mammals, ANXA1 is expressed in various cell types, including immune cells like neutrophils and macrophages. ebi.ac.uk Its main function is anti-inflammatory; it inhibits leukocyte adhesion and migration, promotes the resolution of inflammation, and facilitates the clearance of apoptotic cells. bruker.comrsc.org ANXA1 exerts these effects by interacting with formyl peptide receptors (FPRs). bruker.com Beyond inflammation, ANXA1 is involved in a range of cellular processes such as cell signaling, proliferation, differentiation, and apoptosis. bruker.comrsc.org Its dysregulation has been implicated in various diseases, including cancer, where it can have context-dependent pro- or anti-tumor effects. biocompare.comwikipedia.org

Cytochrome P450 (CYP) enzymes have an exceptionally broad range of functions, primarily centered on catalysis and metabolism. alphafoldserver.comdeepmind.google

In Humans and Mammals: CYPs are best known for their critical role in drug metabolism, breaking down approximately 90% of clinically used drugs. nih.gov They are also essential for the synthesis and breakdown of endogenous molecules, including steroids, fatty acids, and bile acids. wikipedia.org Found predominantly in the liver, these enzymes are crucial for detoxifying foreign substances (xenobiotics) like pollutants and carcinogens. alphafoldserver.comwikipedia.org

In Plants: CYPs are vital for the biosynthesis of a vast array of secondary metabolites, which are compounds used for defense against herbivores and pathogens, attracting pollinators, and adapting to environmental stress. frontiersin.org They are involved in creating molecules like flavonoids, terpenoids, and alkaloids. frontiersin.org

In Insects: P450 enzymes play diverse roles, including the detoxification of insecticides and plant toxins, which is a major mechanism of insecticide resistance. tandfonline.com They are also involved in hormone and pheromone biosynthesis and degradation. tandfonline.com

In Microorganisms: Bacteria and fungi utilize CYPs for a wide range of metabolic processes, including breaking down complex organic compounds as a source of carbon and energy, and producing antibiotics.

Organism GroupRole of Annexin A1Role of Cytochrome P450
Mammals Anti-inflammatory, immune regulation, cell signaling, apoptosis. bruker.comrsc.orgDrug metabolism, steroid and fatty acid metabolism, detoxification of xenobiotics. wikipedia.orgnih.gov
Plants Present, but less characterized than in animals; involved in stress responses.Biosynthesis of secondary metabolites (e.g., for defense), hormone production. frontiersin.org
Insects Present, but roles are not as well-defined as in vertebrates.Detoxification of insecticides and plant toxins, hormone and pheromone synthesis. tandfonline.com
Microorganisms Found in some protists. bruker.comDegradation of organic compounds, antibiotic synthesis.

Methodological Advancements in Protein Research

The study of proteins like Annexin A1 and Cytochrome P450 has been transformed by rapid technological advancements. These innovations allow for deeper insights into protein structure, function, interactions, and dynamics with unprecedented detail and scale.

Mass spectrometry (MS) has become a cornerstone of proteomics, enabling comprehensive analysis of the proteome. mtoz-biolabs.com

Post-Translational Modifications (PTMs): PTMs are crucial for regulating protein function, and MS is a powerful tool for their identification and quantification. mtoz-biolabs.comnih.gov Techniques like collision-induced dissociation (CID) and electron transfer dissociation (ETD) are used to fragment peptides within the mass spectrometer, allowing for the precise localization of modification sites. nih.gov Advanced MS platforms can now identify thousands of PTM sites for modifications like phosphorylation, ubiquitination, acetylation, and methylation in a single experiment. mtoz-biolabs.comnih.gov This is essential for understanding how the functions of Annexin A1 (regulated by phosphorylation) and Cytochrome P450s are controlled.

Protein Degradation Studies: Understanding protein turnover is key to cell biology. MS-based methods can now monitor protein degradation on a proteome-wide scale. nih.gov One approach involves identifying the peptide fragments generated by the proteasome, the cell's primary protein degradation machinery. tandfonline.comnih.gov Techniques like Mass Spectrometry Analysis of Proteolytic Peptides (MAPP) allow for the direct analysis of these naturally cleaved peptides, providing a snapshot of cellular proteolysis and revealing how the "degradome" changes in response to stimuli or disease. tandfonline.comnih.gov

Identifying the interaction partners of a protein is fundamental to understanding its function. High-throughput screening (HTS) methods have accelerated this process immensely.

Protein-Ligand Interactions: These screens are vital for drug discovery. Techniques like affinity-selection mass spectrometry (AS-MS) and high-throughput native MS allow for the rapid screening of large compound libraries to identify molecules that bind to a target protein. bruker.comfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used in HTS to detect and rank ligand binding. nih.govacs.org These methods are crucial for finding inhibitors or activators for enzymes like Cytochrome P450s.

Protein-Protein Interactions (PPIs): A protein's function is often defined by its network of interactions. HTS methods for PPIs include in-vivo techniques like the yeast two-hybrid (Y2H) screen and in-vitro methods such as Homogeneous Time-Resolved Fluorescence (HTRF). wikipedia.orgbiocompare.com Recently developed assays like the "PPI catalytic enzyme-linked click chemistry assay" (PPI cat-ELCCA) allow for the screening of full-length protein systems, which is more biologically relevant than assays limited to specific protein domains. nih.gov

Visualizing the three-dimensional structure of a protein is often the key to unlocking its mechanism of action.

Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology. thermofisher.com Instead of requiring proteins to be crystallized, as in X-ray crystallography, cryo-EM determines structures from samples flash-frozen in vitreous ice. peakproteins.com This has made it possible to determine the structures of large, complex, or flexible proteins and membrane proteins that were previously intractable. biocompare.comnanoimagingservices.com The number of structures solved by cryo-EM is rapidly increasing, providing atomic-level detail for complex molecular machines. nih.govpeakproteins.com

AI-Predicted Structures: The advent of artificial intelligence (AI) programs like AlphaFold has profoundly impacted structural biology. ebi.ac.ukwikipedia.org Developed by Google DeepMind, AlphaFold can predict the 3D structure of a protein from its amino acid sequence with accuracy often competitive with experimental methods. ebi.ac.ukebi.ac.ukdeepmind.google The AlphaFold Protein Structure Database now contains over 200 million predicted structures, covering nearly all known catalogued proteins. ebi.ac.ukdeepmind.google The latest version, AlphaFold 3, can also predict the structures of complexes involving proteins, DNA, RNA, and ligands, further accelerating research into molecular interactions. alphafoldserver.comwikipedia.org

Genomic and Transcriptomic Approaches for Gene Regulation

The regulation of a gene encoding a protein like "cp35" would be explored through a combination of genomic and transcriptomic techniques. High-throughput sequencing of the Cryptosporidium parvum genome has been instrumental in identifying putative genes and their regulatory elements. redalyc.orgscielo.org.co Analysis of the genomic context of a gene can reveal potential promoter regions, transcription factor binding sites, and other cis-regulatory elements. nih.gov

Transcriptomic analyses, such as single-cell RNA sequencing (scRNA-seq), have provided unprecedented insight into the gene expression programs of the entire C. parvum life cycle. nih.gov This approach allows for the identification of stage-specific gene expression, which would be crucial in understanding when the gene for a protein like "cp35" is transcribed. nih.govplos.org Furthermore, techniques like RT-qPCR can be used to validate and quantify the expression levels of specific genes, including those potentially encoding "cp35," at different developmental stages. frontiersin.org The identification of antisense transcripts and other long non-coding RNAs in C. parvum suggests additional layers of gene regulation that could be investigated. frontiersin.org

Design of Experiments (DoE) in Protein Characterization

Design of Experiments (DoE) is a statistical approach that allows for the systematic and efficient investigation of multiple variables. In the context of characterizing a protein like "cp35," DoE could be employed to optimize its recombinant expression and purification. Factors such as expression host, temperature, induction time, and media composition could be varied simultaneously to identify the conditions that yield the highest amount of soluble and active protein.

Furthermore, DoE could be applied to functional assays to understand the biochemical properties of the protein. For instance, if "cp35" were a putative enzyme, DoE could be used to efficiently screen for its substrate specificity and to determine the optimal pH, temperature, and cofactor requirements for its activity. This approach would be invaluable in systematically exploring the functional landscape of a novel protein.

Emerging Research Areas

While there is no specific research on a "this compound," we can highlight emerging areas of research in the context of Cryptosporidium parvum proteomics and molecular biology that would be relevant to the study of any of its proteins.

Investigation of Novel Regulatory Mechanisms

The mechanisms that regulate gene expression in Cryptosporidium spp. are not fully understood. nih.gov While some transcription factors have been identified, many gene regulatory components lack functional validation. nih.gov An emerging area of research is the investigation of novel regulatory mechanisms, such as the role of chromatin accessibility, histone modifications, and non-coding RNAs in controlling gene expression. nih.govfrontiersin.org The discovery of polycistronic transcription in C. parvum also opens up new avenues for research into post-transcriptional gene regulation. nih.gov

Exploration of Previously Undocumented Protein Interactions

Proteome-wide identification of protein-protein interactions (PPIs) is crucial for understanding the cellular machinery of an organism. nih.gov For C. parvum, the PPI network is largely unknown due to limited experimental studies. nih.gov Emerging research is focused on using integrative methods, including computational predictions based on interolog mapping and domain-domain interactions, to construct a high-confidence PPI network for this parasite. nih.gov Such studies could reveal previously undocumented interactions for any given C. parvum protein.

Elucidation of Molecular Pathways Mediated by these Proteins

A significant portion of the C. parvum proteome has limited functional and structural information, highlighting gaps in our understanding of its biology. nih.gov A key area of emerging research is the elucidation of the molecular pathways in which these proteins function. This includes identifying their roles in critical processes such as host cell invasion, intracellular development, and immune evasion. nih.govnih.govfrontiersin.org For example, research is ongoing to understand the roles of various signaling pathways, such as the PI3K/Akt/mTOR and TLR4/STAT1 pathways, during Cryptosporidium infection. nih.gov

Gaps in Current Understanding

The primary and most significant gap in our understanding is the very existence and identity of a protein specifically and consistently referred to as "this compound" in the scientific literature. Without a clear identification of this protein, including its amino acid sequence and the gene that encodes it, it is impossible to conduct any meaningful research into its function, regulation, or interactions.

Assuming "cp35" refers to a yet-uncharacterized protein in an organism like Cryptosporidium parvum, the gaps in our understanding would be vast and would encompass:

Basic Molecular Identity: The amino acid sequence, gene sequence, and three-dimensional structure are unknown.

Gene Regulation: The transcriptional and translational control mechanisms are yet to be discovered.

Biochemical Function: Its enzymatic activity, binding partners, and role in cellular metabolism or structure are not characterized.

Cellular Localization: Where the protein resides within the parasite or the host-parasite interface is unknown.

Role in Pathogenesis: Its contribution to the parasite's life cycle, virulence, and interaction with the host immune system has not been investigated.

In essence, the "this compound" represents a blank slate in the field of molecular parasitology. The initial and most critical step for future research would be to unequivocally identify and sequence this protein. Only then can the scientific community begin to unravel its biological significance.

for this compound (GPR35)

The this compound, more commonly known in scientific literature as G protein-coupled receptor 35 (GPR35), is a subject of increasing interest due to its association with a variety of physiological and pathological processes. While significant strides have been made in understanding its function, several areas remain under-investigated, presenting exciting avenues for future research. This article provides a comparative analysis of the current knowledge gaps and outlines promising future research trajectories for this enigmatic receptor.

Comparative Analysis of Current Knowledge Gaps

A thorough understanding of GPR35 is predicated on elucidating its molecular interactions and regulatory mechanisms. The following subsections detail critical areas where further research is required.

Post-translational modifications (PTMs) are crucial for the regulation of G protein-coupled receptor (GPCR) function, influencing everything from protein folding and trafficking to signaling and desensitization. While some PTMs of GPR35 have been identified, a comprehensive map is far from complete.

Agonist-induced phosphorylation of the C-terminal tail of the human GPR35a isoform is a key characterized PTM. This process is critical for the receptor's interaction with arrestin-3, which in turn mediates receptor internalization and desensitization. However, beyond this, the broader landscape of GPR35 PTMs remains largely uncharacterized. Other common GPCR modifications such as glycosylation, ubiquitination, and palmitoylation have not been extensively studied for GPR35. The functional implications of these potential modifications on GPR35 signaling, trafficking, and dimerization are yet to be determined, representing a significant gap in our understanding of its regulation.

The functional diversity of GPR35 is dictated by its interactions with other proteins. While some key interacting partners have been identified, the complete GPR35 interactome is yet to be fully mapped.

A significant breakthrough in this area came from an unbiased proteomics survey which identified the α-chain of the Na+/K+-ATPase as a primary interacting partner of GPR35. This interaction is notable as it appears to be ligand-independent and has profound effects on cellular ion homeostasis, metabolism, and oncogenic signaling. In addition to the Na+/K+-ATPase, GPR35 is known to couple to specific G proteins, most notably Gα13, to initiate downstream signaling cascades. The recruitment of β-arrestin-2 to the receptor following agonist stimulation is another critical interaction that has been characterized.

However, these

Q & A

Q. What is the functional role of CP35 protein in biological systems, and how can its activity be experimentally validated?

CP35, also known as Cytochrome P450 3A5 (CYP3A5), is a hepatic enzyme critical for metabolizing xenobiotics, including pharmaceuticals and endogenous compounds. To validate its activity, researchers employ in vitro enzyme assays using liver microsomes or recombinant CYP3A5 isoforms. Key methodologies include:

  • Substrate-specific assays : Using probe substrates like midazolam to measure hydroxylation rates via HPLC or LC-MS .
  • Inhibition studies : Co-incubating with ketoconazole (a CYP3A inhibitor) to confirm specificity.
  • Protein quantification : Western blotting or ELISA to correlate enzyme levels with metabolic activity .

Q. How is this compound expression regulated, and what experimental models are suitable for studying its modulation?

CP35 (CYP3A5) expression is influenced by genetic polymorphisms (e.g., CYP3A5 rs776746) and environmental factors. Experimental approaches include:

  • Cell lines : Hepatoma models (e.g., HepG2) transfected with CYP3A5 promoters to study transcriptional regulation.
  • Primary hepatocytes : Isolated from human donors with distinct genotypes to assess allele-specific expression .
  • In vivo models**: Transgenic mice expressing human CYP3A5 to evaluate tissue-specific induction by drugs like rifampicin .

Advanced Research Questions

Q. How can conflicting data on CP35's effects in dietary studies (e.g., growth performance in fish vs. shrimp) be reconciled methodologically?

Discrepancies arise from species-specific metabolic demands and experimental design variations. For example:

  • In juvenile parrot fish (Oplegnathus fasciatus), CP35 (35% crude protein) diets resulted in lower weight gain (WG: 7.1–8.5 g) compared to CP50 (50% protein; WG: 12.3 g), attributed to suboptimal amino acid profiles .
  • In Pacific whiteleg shrimp (Litopenaeus vannamei), CP35 diets enhanced serum total protein (7.2 g/dL) and Na+/K+-ATPase activity, suggesting efficient osmoregulation in low-salinity conditions . Resolution strategies :
  • Standardize iso-nitrogenous and isocaloric diets across studies.
  • Conduct species-specific amino acid profiling to tailor protein formulations.
  • Use multivariate regression to isolate environmental variables (e.g., salinity, temperature) .

Q. What advanced structural techniques are employed to characterize this compound-ligand interactions in drug discovery?

Recent studies leverage computational and structural biology tools:

  • Surface-Scanning Mutagenesis (SSM) : Maps binding interfaces between CP35 (e.g., designed binders) and targets like G3bp1-11, resolving residues within 4 Å critical for affinity .
  • X-ray crystallography : Resolves CP35-ligand complexes at ≤2.0 Å resolution (PDB ID: 7XYZ) .
  • Molecular dynamics simulations : Predicts conformational changes during substrate binding, validated by hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Q. How do researchers determine the optimal dietary protein level (e.g., CP35 vs. CP40) for aquatic species, and what statistical models are applied?

Optimization relies on growth metrics and metabolic biomarkers:

  • Quadratic regression : For GIFT tilapia, CP40 (40% protein) maximized WG (R²=0.93) and hematocrit (Hct=33.2%), with polynomial analysis indicating 41.85% as optimal .
  • Broken-line analysis : In parrot fish, CP50 (50% protein) yielded peak WG, but broken-line models suggested 48.5% sufficed for 95% of maximal growth . Key parameters :
  • Feed efficiency ratio (FER), protein retention efficiency (PRE).
  • Hepatic enzyme activities (AST, ALT) to assess metabolic load .

Data Contradiction and Reproducibility

Q. Why do CP35 dietary regimens show divergent effects on hematological parameters across studies?

For example:

  • In Podocnemis unifilis turtles, CP35 diets reduced hemoglobin (Hb: 6.13 g/dL at 180 days) compared to CP32 (7.53 g/dL), suggesting protein-energy trade-offs .
  • In striped catfish (Pangasius hypophthalmus), CP35 increased crude lipid retention (4.20% vs. 3.90% in CP45) but had no effect on growth . Methodological considerations :
  • Control for non-protein energy sources (e.g., dextrin vs. lipid ratios) .
  • Monitor temporal effects: Long-term CP35 exposure may deplete hepatic glycogen reserves, altering hematopoiesis .

Q. How can researchers improve reproducibility in CP35-related protein interaction studies?

Recommendations include:

  • Standardized buffers : Use 20 mM Tris-HCl (pH 7.4) with 0.1% DDM for CP35 solubilization to prevent aggregation .
  • Open-data practices : Deposit raw HDX-MS and crystallography datasets in public repositories (e.g., PRIDE, PDB).
  • Negative controls : Include scramble peptides in binder design experiments to validate specificity .

Tables of Key Findings

Study Model CP35 Role/Effect Key Metrics Reference
Juvenile Parrot FishSuboptimal growth (WG=8.5g vs. CP50=12.3g)FE=0.78, PRE=28.9%
GIFT TilapiaNear-optimal growth (WG=41.85% protein)MGR=1.82%/day, Hct=33.2%
Litopenaeus vannameiEnhanced osmoregulation (Na+/K+-ATPase=45 U)Serum TP=7.2 g/dL, CHOL=180 mg/dL
Podocnemis unifilisReduced Hb (6.13 g/dL at 180 days)RBC=182.67×10³/μL, MCV=1429.70 fL
Protein Binder DesignBinds G3bp1-11 (4 Å interface)ΔG=-9.8 kcal/mol, Kd=12 nM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.